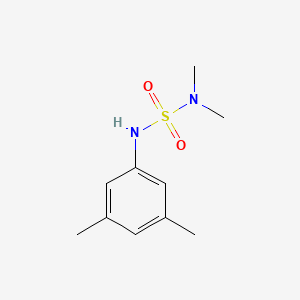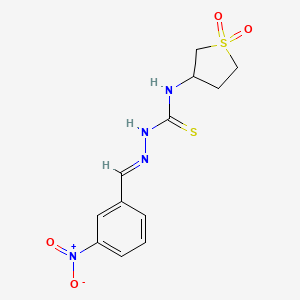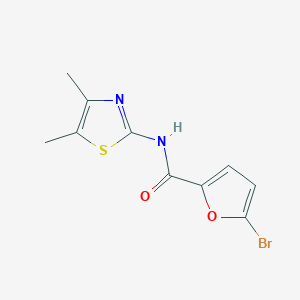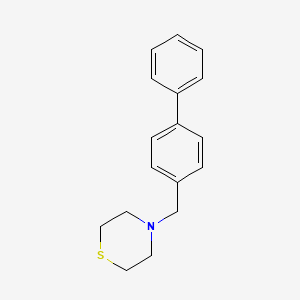
4-(4-biphenylylmethyl)thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-biphenylylmethyl)thiomorpholine, also known as Wilfosine, is a thiomorpholine derivative that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for use in various lab experiments. In
Mécanisme D'action
The mechanism of action of 4-(4-biphenylylmethyl)thiomorpholine is not fully understood, but it is believed to involve the modulation of certain neurotransmitter receptors, such as the GABA-A receptor. This compound has been shown to enhance the activity of GABA-A receptors, leading to increased inhibition of neuronal activity. Additionally, 4-(4-biphenylylmethyl)thiomorpholine has been found to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-biphenylylmethyl)thiomorpholine are diverse and depend on the specific application. In neuroscience, this compound has been shown to have anxiolytic and anticonvulsant effects, as well as the potential to improve cognitive function. In cancer research, 4-(4-biphenylylmethyl)thiomorpholine has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to decreased cell proliferation and tumor growth. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-biphenylylmethyl)thiomorpholine in lab experiments include its diverse range of biochemical and physiological effects, as well as its potential applications in various research areas. Additionally, this compound has been found to have low toxicity and good stability, making it a safe and reliable research tool. However, the limitations of using 4-(4-biphenylylmethyl)thiomorpholine include its relatively high cost and limited availability, as well as the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the use of 4-(4-biphenylylmethyl)thiomorpholine in scientific research. One potential direction is the development of new compounds with similar structures and activities, which could lead to the discovery of novel therapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-biphenylylmethyl)thiomorpholine and its potential side effects, which could inform the development of safer and more effective drugs. Finally, this compound could be used in combination with other drugs or therapies to enhance their efficacy and reduce side effects.
Méthodes De Synthèse
The synthesis of 4-(4-biphenylylmethyl)thiomorpholine involves the reaction of 4-bromobenzyl chloride with thiomorpholine in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. This method has been reported to yield the desired product in good yields and high purity.
Applications De Recherche Scientifique
4-(4-biphenylylmethyl)thiomorpholine has been found to have potential applications in various scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of certain neurotransmitter receptors, making it a promising candidate for the treatment of neurological disorders such as epilepsy and depression. In cancer research, 4-(4-biphenylylmethyl)thiomorpholine has been found to inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, this compound has been used in drug discovery efforts to identify new compounds with similar structures and activities.
Propriétés
IUPAC Name |
4-[(4-phenylphenyl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NS/c1-2-4-16(5-3-1)17-8-6-15(7-9-17)14-18-10-12-19-13-11-18/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONVYAOQFZRFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198008 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-Biphenylylmethyl)thiomorpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5754602.png)
![4-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5754608.png)
![4-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5754614.png)

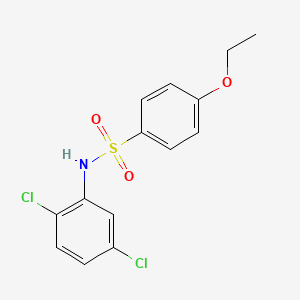
![1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone](/img/structure/B5754626.png)
![2-({5-[(2-amino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N-(4-chlorophenyl)acetamide](/img/structure/B5754636.png)
![methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate](/img/structure/B5754644.png)

![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5754664.png)
